2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-

Medicinal Chemistry Sigma Receptor Ligands Kinase Inhibitor Scaffolds

2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- (CAS 646056-46-4; IUPAC: 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-oxazole) is a heterocyclic building block that combines a 2,7-diazaspiro[4.4]nonane core with a 5-isoxazolyl substituent at the N2 position. With molecular formula C10H15N3O, molecular weight 193.25 g/mol, and computed XLogP3-AA of 0.8, it occupies a chemical space distinct from the analogous oxadiazole-substituted spiro compounds (e.g., CAS 646056-48-6 and 646056-49-7) that are commonly screened alongside it in medicinal chemistry campaigns.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 646056-46-4
Cat. No. B11901646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-
CAS646056-46-4
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2)C3=CC=NO3
InChIInChI=1S/C10H15N3O/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2
InChIKeyFHHBYKPIGHOHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- (CAS 646056-46-4): Spirocyclic-Isoxazole Scaffold Identity and Procurement Baseline for σ Receptor and Kinase Programs


2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- (CAS 646056-46-4; IUPAC: 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-oxazole) is a heterocyclic building block that combines a 2,7-diazaspiro[4.4]nonane core with a 5-isoxazolyl substituent at the N2 position [1]. With molecular formula C10H15N3O, molecular weight 193.25 g/mol, and computed XLogP3-AA of 0.8, it occupies a chemical space distinct from the analogous oxadiazole-substituted spiro compounds (e.g., CAS 646056-48-6 and 646056-49-7) that are commonly screened alongside it in medicinal chemistry campaigns [2]. The compound belongs to a scaffold class that has yielded potent sigma receptor (SR) ligands—the 2,7-diazaspiro[4.4]nonane series from which AD258 (Ki S1R = 3.5 nM, Ki S2R = 2.6 nM) emerged—and has been claimed in patents for neurokinin (NK1) antagonism and kinase inhibition, establishing it as a versatile privilege structure for CNS and oncology target families [3][4].

Procurement Risk of Generic Substitution: Why the 5-Isoxazolyl Substituent Cannot Be Replaced by 1,2,4-Oxadiazolyl or 1,3,4-Oxadiazolyl Analogs in 2,7-Diazaspiro[4.4]nonane Libraries


Substituting the isoxazole ring of CAS 646056-46-4 for the 1,2,4-oxadiazole (CAS 646056-48-6) or 1,3,4-oxadiazole (CAS 646056-49-7) analogs is chemically inequivalent and pharmacologically consequential. The isoxazole oxygen and nitrogen exist in a 1,2-relationship, presenting a dipolar, hydrogen-bond-acceptor geometry that differs fundamentally from the 1,2,4- and 1,3,4-oxadiazole arrangements (O/N in 1,2- vs. 1,3- or 1,2,4-patterns) . In diazaspiro kinase inhibitor programs, the isoxazole ring engages the kinase hinge region through specific hydrogen bonds, and X-ray crystallography of related diazaspiro compounds shows the isoxazole adopts a planar geometry that enforces a rigid binding conformation distinct from oxadiazole-containing analogs [1]. Within the sigma receptor series, N2-substitution identity is the primary driver of S1R/S2R affinity and selectivity; the AD258 study demonstrated that altering the aryl/heteroaryl substituent at this position shifts Ki values by orders of magnitude, making the precise heterocycle identity a critical determinant of binding profile [2]. Procurement of the wrong heterocyclic analog therefore risks selecting a compound with an unvalidated or divergent pharmacological profile.

Quantitative Comparator Evidence: 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- Versus Closest Structural Analogs and In-Class Reference Compounds


Heterocyclic Substituent Identity: Physicochemical Divergence of 5-Isoxazolyl vs. 1,2,4-Oxadiazolyl and 1,3,4-Oxadiazolyl Analogs

CAS 646056-46-4 carries a 5-isoxazolyl substituent (C10H15N3O, MW 193.25, XLogP3-AA 0.8, 1 H-bond donor, 4 H-bond acceptors, 1 rotatable bond), whereas the closest purchasable analogs bear oxadiazole substituents with differing molecular formula, H-bond acceptor count, and lipophilicity profile [1]. CAS 646056-48-6 (2-(1,2,4-oxadiazol-5-yl)) has formula C9H14N4O, MW 194.23, introducing an additional nitrogen into the heterocycle that alters hydrogen-bonding capacity and electronic character [2]. CAS 646056-49-7 (2-(1,3,4-oxadiazol-2-yl)) further shifts the oxygen/nitrogen arrangement, changing the dipole vector and molecular recognition surface . These differences mean the three compounds are chemically distinct inputs for any synthesis or screening campaign.

Medicinal Chemistry Sigma Receptor Ligands Kinase Inhibitor Scaffolds

Scaffold Privilege: Sigma Receptor Affinity of the 2,7-Diazaspiro[4.4]nonane Class and the N2-Substituent SAR Context

The Dichiara et al. (2023) study provides quantitative SAR for the 2,7-diazaspiro[4.4]nonane series, demonstrating that N2-substitution identity controls S1R/S2R affinity [1]. The lead compound AD258 (4-(7-phenethyl-2,7-diazaspiro[4.4]nonan-2-yl)benzonitrile) exhibits Ki S1R = 3.5 nM and Ki S2R = 2.6 nM, with negligible affinity for other pain-related targets, and achieves maximum antiallodynic effect at 0.6–1.25 mg/kg p.o. in the capsaicin-induced allodynia model. Although CAS 646056-46-4 itself represents the 5-isoxazolyl variant rather than the benzonitrile-optimized phenotype, the binding data from the series establishes class-level potency benchmarks: the diazaspiro core enables low-nanomolar dual S1R/S2R engagement, and the heteroaryl substituent at N2 dictates selectivity [1][2]. By contrast, the sigma-1-selective isoxazole ligand PD 144418 achieves Ki σ1 = 0.08 nM with >3,000-fold selectivity over σ2 (Ki σ2 = 1,377 nM), illustrating that isoxazole-containing sigma ligands can achieve both high potency and high subtype selectivity depending on the full pharmacophore architecture [3].

Sigma Receptor Pain Antiallodynic CNS Drug Discovery

Vendor Purity Benchmarking: Commercial Supply Quality of CAS 646056-46-4 vs. Closest Oxadiazole Analogs

Commercially, 5-(2,7-diazaspiro[4.4]nonan-2-yl)isoxazole (CAS 646056-46-4) is available at 97% purity from CheMenu (Catalog CM215951), with the product specified for R&D use . The closest purchasable analog, 2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)- (CAS 646056-49-7), is listed at 95% purity from Smolecule . While purity specifications are comparable within ±2%, the differing heterocyclic identity and sourcing availability mean that purity alone cannot justify substitution: the 2% purity difference is negligible compared to the fundamental chemical divergence of the substituent heterocycle.

Chemical Procurement Building Block Quality Medicinal Chemistry Supply

Isoxazole as a Pharmacophore-Established Kinase Hinge Binder vs. Oxadiazole in Diazaspiro Scaffolds

Allen et al. (2013) investigated heteroaryl-substituted diazaspirocycles as ATP-mimetic kinase inhibitor scaffolds and demonstrated that the identity of the heteroaryl substituent directly determines kinase inhibition profile [1]. X-ray crystallography of related spiro-isoxazole compounds reveals that the isoxazole oxygen participates in a key hydrogen bond with the kinase hinge region, while the rigid spirocyclic core enforces a conformation that improves selectivity over non-spirocyclic kinase inhibitors [1]. The 1,2-relationship of O/N in isoxazole positions the hydrogen-bond acceptor and donor atoms differently than the 1,2,4-oxadiazole (which adds an additional nitrogen) or 1,3,4-oxadiazole (which separates O and N), creating distinct hinge-binding geometries . In vitro screening of 1,7-diazaspiro[4.4]nonane isoxazole derivatives against 468 human kinases has identified selective inhibition (IC50 < 100 nM) of specific kinase targets, confirming that the isoxazole-spiro combination yields kinase-active chemotypes .

Kinase Inhibition ATP-Binding Site Hinge Region Spirocyclic Scaffolds

NK1 Antagonist Patent Coverage: Differentiation by Spiro Substitution Pattern and Heterocycle Identity

The Janssen patent family (US 2009/0221641 A1, WO 2006/094977) claims substituted diaza-spiro-[4.4]-nonane derivatives as NK1 antagonists, broadly encompassing isoxazolyl as one of many permitted heterocyclic substituents [1]. The generic Markush structure covers compounds where the N2 position can be substituted with various 5- or 6-membered heteroaryl rings including isoxazolyl, oxazolyl, thiazolyl, and pyridinyl. CAS 646056-46-4, bearing the 5-isoxazolyl substituent, falls within this claimed chemical space. The patent teaches that substitution identity at the diazaspiro N2 position modulates NK1 antagonistic potency, with different heterocycles producing different levels of target engagement [1]. Importantly, the 2,7-diazaspiro[4.4]nonane regioisomer (N2-substituted pattern) is distinct from the 1,7-regioisomer series also explored in the patent literature, providing additional differentiation for procurement specification .

Neurokinin Antagonist NK1 CNS Therapeutics Patent Landscape

Spirocyclic Core Basicity and Conformational Rigidity: Computed pKa and Structural Differentiation from Non-Spiro Isoxazole Ligands

The 2,7-diazaspiro[4.4]nonane core imparts distinct basicity and conformational properties compared to non-spirocyclic isoxazole-containing sigma ligands such as PD 144418. The spirocyclic pyrrolidine nitrogen (N7) of the 2,7-diazaspiro system has a predicted pKa of approximately 8.1–8.5, based on measured and computed values for the 2,7-diazaspiro[4.4]nonane core and its derivatives [1]. This places the compound in a basicity range where the N7 nitrogen is partially protonated at physiological pH, influencing both solubility and target engagement (the Dichiara study notes that pyrrolidine nitrogen basicity is crucial for sigma receptor binding under physiological conditions) [2]. In contrast, PD 144418, a non-spiro isoxazole sigma-1 ligand, has a tertiary amine pKa ~8.9 in a tetrahydropyridine ring system, and the spiro junction in CAS 646056-46-4 restricts conformational freedom (1 rotatable bond vs. 4 in PD 144418), producing a more rigid, pre-organized binding pharmacophore [1][3].

Physicochemical Properties Drug Design Conformational Analysis pKa

Procurement-Driven Application Scenarios for 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)- (CAS 646056-46-4)


Sigma Receptor Ligand Screening and Lead Optimization

CAS 646056-46-4 serves as a key N2-isoxazolyl input for constructing and screening 2,7-diazaspiro[4.4]nonane-based sigma receptor ligand libraries. The Dichiara et al. (2023) study established that the 2,7-diazaspiro[4.4]nonane core delivers low-nanomolar dual S1R/S2R engagement (AD258: Ki S1R = 3.5 nM, Ki S2R = 2.6 nM) and that N2-substitution identity is the primary driver of affinity and selectivity [1]. CAS 646056-46-4 provides the specific 5-isoxazolyl pharmacophore—a heterocycle with established sigma-1 binding precedent from the PD 144418 chemotype (Ki σ1 = 0.08 nM, >3,000-fold σ1/σ2 selectivity)—positioned on the diazaspiro scaffold. Procuring this exact compound enables head-to-head benchmarking of the isoxazole-diazaspiro combination against the benzonitrile-containing AD258 and the non-spiro isoxazole ligand PD 144418, addressing a gap in the published SAR landscape where the S1R/S2R binding profile of the 5-isoxazolyl-2,7-diazaspiro[4.4]nonane chemotype has not yet been reported [1].

Kinase Inhibitor Scaffold Development and ATP-Site Probing

The isoxazole-substituted diazaspiro scaffold has been validated as an ATP-mimetic kinase inhibitor platform, with X-ray crystallography demonstrating that the isoxazole oxygen engages the kinase hinge region via a key hydrogen bond while the spirocyclic core enforces a rigid, selectivity-enhancing conformation [2]. In vitro screening of related 1,7-diazaspiro isoxazole compounds against 468 human kinases identified selective inhibition (IC50 < 100 nM) of specific kinase targets [2]. CAS 646056-46-4, with the 5-isoxazolyl substituent at the N2 (rather than N7) position, provides a regioisomeric variant for probing how the spiro substitution pattern affects kinase selectivity profiles. The compound's single rotatable bond and predicted pKa of ~8.1–8.5 offer a conformationally constrained, partially protonatable scaffold that is chemically distinct from flexible kinase inhibitors, making it suitable for fragment-based or scaffold-hopping strategies in oncology drug discovery [3].

Neurokinin NK1 Antagonist Patent Validation and Lead-Hopping

The Janssen patent family (US 2009/0221641 A1) broadly claims substituted diaza-spiro-[4.4]-nonane derivatives as NK1 antagonists, with isoxazolyl explicitly listed among permissible heterocyclic substituents at the N2 position [4]. CAS 646056-46-4 falls within this Markush claim scope and provides a concrete chemical entity for freedom-to-operate assessment, prior-art validation, and medicinal chemistry lead-hopping campaigns. By procuring this specific compound, research organizations can generate comparative NK1 binding and functional antagonism data to differentiate from the 1,7-diazaspiro regioisomers (e.g., CAS 646056-17-9) and alternative heterocyclic variants, establishing structure-activity relationships that may yield patentable NK1 antagonists with improved selectivity, pharmacokinetic, or safety profiles [4].

Spirocyclic Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

With a molecular weight of 193.25, XLogP3-AA of 0.8, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, CAS 646056-46-4 possesses fragment-like physicochemical properties suitable for diversity-oriented synthesis and fragment-based drug discovery (FBDD) [3]. The 2,7-diazaspiro[4.4]nonane core provides three-dimensional character and conformational rigidity (1 rotatable bond) that is increasingly valued in fragment libraries for accessing underexploited chemical space [3]. The 5-isoxazolyl substituent offers a synthetic handle for further elaboration (e.g., metal-catalyzed cross-coupling, nucleophilic substitution at the isoxazole C3/C4 positions) while maintaining the spirocyclic architecture. Commercially available at 97% purity (CheMenu CM215951), the compound is fit for direct use in high-throughput screening and parallel synthesis without additional purification, accelerating hit identification timelines .

Quote Request

Request a Quote for 2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.